Azaloxan fumarate

Description

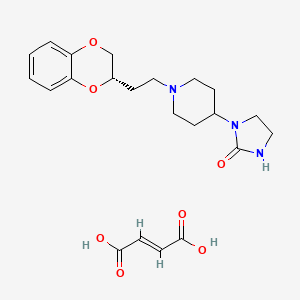

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

86116-60-1 |

|---|---|

Molecular Formula |

C22H29N3O7 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one |

InChI |

InChI=1S/C18H25N3O3.C4H4O4/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15;5-3(6)1-2-4(7)8/h1-4,14-15H,5-13H2,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |

InChI Key |

WSOHLKKZABGAIH-YAKGRJRBSA-N |

SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azaloxan fumarate, Azaloxanum fumarat, CGS 7135 A, CGS 7135A, CGS-7135A |

Origin of Product |

United States |

Advanced Pharmacological Investigations of Azaloxan Fumarate

Mechanistic Dissection of Azaloxan Fumarate (B1241708) Action

A full mechanistic dissection of a compound like Azaloxan fumarate would require extensive preclinical research data. This would involve pinpointing its molecular targets and understanding the subsequent cellular changes it induces.

Molecular Target Identification and Characterization

The initial step in understanding a drug's action is to identify its specific binding sites and how it interacts with them. For this compound, this information is not publicly documented.

Receptor Subtype Selectivity Profiling

To date, no comprehensive receptor subtype selectivity profile for this compound has been published. Such a profile would involve screening the compound against a wide array of receptor subtypes to determine its binding affinity and selectivity. This information is crucial for predicting a drug's therapeutic effects and potential side effects. Without these data, it is impossible to create a data table of its binding affinities (Ki values) for various receptors.

Enzyme Kinetic Analysis of this compound Interactions

There is no publicly available research detailing the enzyme kinetic analysis of this compound. Studies of this nature would investigate whether the compound inhibits or induces specific enzymes, and if so, through what mechanism (e.g., competitive, non-competitive). This is a critical aspect of understanding a drug's metabolic pathway and potential drug-drug interactions.

Ion Channel Modulation Studies

The effects of this compound on various ion channels have not been described in the accessible scientific literature. These studies are necessary to determine if the compound alters the flow of ions across cell membranes, a mechanism of action for many centrally acting drugs.

Cellular and Subcellular Mechanisms Induced by this compound

Beyond direct molecular interactions, a comprehensive pharmacological profile includes an understanding of how a compound affects the internal workings of a cell.

Intracellular Signaling Pathway Perturbations

There is a lack of information on how this compound may perturb intracellular signaling pathways. Research in this area would typically investigate the compound's effects on second messenger systems and protein kinase cascades that regulate a multitude of cellular functions. Without such studies, it is not possible to detail the specific signaling pathways modulated by this compound.

Neurotransmitter Release and Reuptake Dynamics

There is no specific information available in the public domain detailing the effects of this compound on neurotransmitter release and reuptake dynamics. While its classification as a potential antidepressant suggests a mechanism of action involving the modulation of monoaminergic systems, such as serotonin (B10506), norepinephrine, or dopamine (B1211576), a definitive profile of its interaction with neurotransmitter transporters or its influence on the presynaptic release of these chemical messengers has not been documented in accessible literature. Research on related compounds, such as the alpha-2 adrenoceptor antagonist idazoxan, suggests that antagonism of presynaptic autoreceptors can increase neurotransmitter release. However, without direct studies on this compound, it is not possible to confirm a similar mechanism.

Systems-Level Pharmacological Effects of this compound in Preclinical Models

Comprehensive systems-level pharmacological data for this compound is not available in the public record.

Electrophysiological Assessments

No studies detailing the electrophysiological effects of this compound on neuronal preparations or in vivo have been found in the public domain. Such assessments would be crucial to understanding its impact on neuronal excitability, firing rates, and synaptic plasticity, but this information has not been published.

Neurochemical Alterations in Specific Brain Regions

There is no available data from preclinical studies documenting the specific neurochemical alterations induced by this compound in various brain regions. Investigations into changes in neurotransmitter levels and their metabolites in areas like the prefrontal cortex, hippocampus, or striatum following administration of this compound have not been reported in publicly accessible scientific literature.

Preclinical Pharmacokinetic and Biotransformation Studies of this compound

Detailed preclinical pharmacokinetic and biotransformation data for this compound are not available in the public domain.

Absorption and Distribution Kinetics

Information regarding the absorption and distribution kinetics of this compound following oral or parenteral administration in animal models has not been published.

Bioavailability Determination in Animal Models

Due to the absence of published preclinical pharmacokinetic studies, there is no data available to construct a table on the bioavailability of this compound in any animal models.

Tissue Distribution and Blood-Brain Barrier Penetration

The tissue distribution of a drug candidate is a critical factor that determines its efficacy and potential toxicity. This investigation identifies the extent to which a compound distributes from the systemic circulation into various tissues and organs. For compounds targeting the central nervous system (CNS), penetration across the blood-brain barrier (BBB) is a primary determinant of therapeutic activity.

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov It is formed by a continuous layer of specialized endothelial cells linked by tight junctions and supported by astrocytes, pericytes, and neurons. youtube.com This barrier's function is to protect the brain from potentially harmful substances while regulating the transport of essential molecules. nih.gov

The ability of a compound like this compound to cross the BBB would be assessed using preclinical models. For instance, studies on other compounds like dimethyl fumarate have shown the ability to protect BBB integrity. nih.gov Similarly, research on the antagonist Idazoxan demonstrated a reduction in BBB damage in experimental models. nih.gov The investigation would involve measuring the concentration of the compound in the brain tissue versus the plasma concentration. This is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the gold standard as it accounts for differential binding to proteins in plasma and brain tissue.

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present at the BBB and actively pump xenobiotics back into the blood, limiting brain penetration. nih.gov Studies would be necessary to determine if this compound is a substrate for these transporters.

Metabolic Fate and Enzymatic Biotransformation

The metabolic fate of a drug describes its transformation within the body, a process that is crucial for its detoxification and elimination. nih.gov This biotransformation typically occurs in two phases. Phase I reactions, primarily oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Identification of Major Metabolites of this compound

Identifying the major metabolites of this compound is essential for understanding its complete pharmacological and toxicological profile. This process involves incubating the parent drug with in vitro systems like liver microsomes or hepatocytes, followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). springernature.com For example, a study on a different compound, CGS 15873, successfully used LC/MS to identify an O-glucuronide conjugate, an N-despropyl metabolite, and a keto metabolite in human urine. nih.gov

The fumarate component of the compound itself is a known intermediate in the Krebs cycle. nih.gov Studies on fumarate's metabolic fate show it can be converted to malate (B86768) and subsequently to other intermediates like aspartate. nih.govnih.gov It would be crucial to investigate whether the Azaloxan and fumarate moieties are metabolized independently or as a single entity.

Cytochrome P450 (CYP) Enzyme Involvement in Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in Phase I drug metabolism. nih.gov These enzymes, particularly those in families CYP1, CYP2, and CYP3, are responsible for metabolizing a vast number of xenobiotics. nih.gov Determining which specific CYP isozymes are responsible for the metabolism of this compound is critical for predicting potential drug-drug interactions.

This is typically achieved through in vitro studies using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isozymes in human liver microsomes. If a specific inhibitor significantly reduces the metabolism of this compound, it indicates the involvement of that particular enzyme. For instance, grapefruit juice is a known inhibitor of CYP3A4 in the small intestine, which can lead to higher systemic levels of drugs metabolized by this enzyme. nih.gov Conversely, inducers can increase the metabolism of a drug, potentially reducing its efficacy. nih.gov

Table 1: Major Human Cytochrome P450 Isozymes and Their Significance This table provides general information about CYP enzymes and is not specific to this compound.

| CYP Isozyme | Approximate Contribution to Drug Metabolism | Common Substrates | Common Inhibitors |

|---|---|---|---|

| CYP3A4/5 | ~40-50% | Alprazolam, Simvastatin, Verapamil | Ketoconazole, Grapefruit Juice |

| CYP2D6 | ~20-30% | Codeine, Metoprolol, Paroxetine | Fluoxetine, Quinidine |

| CYP2C9 | ~10% | Warfarin, Ibuprofen, Phenytoin | Fluconazole, Amiodarone |

| CYP2C19 | ~5% | Omeprazole, Clopidogrel, Diazepam | Fluvoxamine, Lansoprazole |

| CYP1A2 | ~5% | Caffeine, Theophylline, Tacrine | Ciprofloxacin, Fluvoxamine |

Metabolic Stability in Liver Microsomes and Hepatocytes

Metabolic stability assays are fundamental in early drug discovery to predict a compound's fate in the body. wuxiapptec.com These assays measure the rate at which a compound is metabolized by liver enzymes, providing key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). solvobiotech.com Compounds with very high metabolic rates may have poor bioavailability and short duration of action, while very stable compounds might accumulate, leading to safety concerns. solvobiotech.com

The two most common in vitro systems for these assays are:

Liver Microsomes : These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs. wuxiapptec.com They are cost-effective and suitable for high-throughput screening but lack the full complement of Phase II enzymes. nih.gov

Hepatocytes : These are intact liver cells that contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism. wuxiapptec.comthermofisher.com Cryopreserved hepatocytes are often used for convenience and retain enzymatic activities similar to fresh cells. thermofisher.com

In a typical assay, the test compound is incubated with either microsomes (fortified with necessary cofactors like NADPH) or suspended hepatocytes for a set period. springernature.comsolvobiotech.com Samples are taken at various time points, and the disappearance of the parent compound is measured by LC-MS/MS. springernature.com

Table 2: Illustrative Data from a Metabolic Stability Assay This table presents hypothetical data to illustrate the typical output of such an assay and does not represent actual findings for this compound.

| Compound | Test System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|---|

| Compound X (Control) | Human Liver Microsomes | 60 | 15 | 25 | 27.7 |

| Compound Y (Control) | Human Liver Microsomes | 60 | 85 | >60 | <5.8 |

| Compound Z (Control) | Human Hepatocytes | 120 | 30 | 70 | 9.9 |

Excretion Pathways and Elimination Kinetics

Drug elimination refers to the irreversible removal of a drug from the body, primarily through metabolism and excretion. nih.gov The kidneys are the main organs of excretion, eliminating hydrophilic compounds and metabolites in the urine. nih.gov Another significant route is biliary excretion, where the liver secretes drugs or their metabolites into the bile, which are then eliminated in the feces. nih.gov

The elimination kinetics of a compound describe the rate at which it is removed from the body. This is often characterized by the elimination half-life (t½), which is the time required for the plasma concentration of the drug to decrease by half. Understanding the primary routes of excretion for this compound and its metabolites would involve conducting mass balance studies in preclinical models using a radiolabeled version of the compound. These studies quantify the amount of radioactivity excreted in urine and feces over time, providing a complete picture of the compound's elimination pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Azaloxan Fumarate Derivatives

Methodologies for SAR/SPR Determination

The exploration of the SAR and SPR for a class of compounds like the derivatives of Azaloxan Fumarate (B1241708) is a systematic process that integrates chemical synthesis with biological testing. The primary goal is to understand how modifications to the chemical structure of Azaloxan Fumarate influence its biological activity and physicochemical properties.

Rational Design and Synthesis of this compound Analogues

Rational drug design is a targeted approach to discovering and developing new therapeutic agents. nih.govnih.gov This methodology relies on a known chemical starting point, such as this compound, and systematically modifies its structure to enhance desired properties and diminish undesirable ones. The synthesis of analogues is guided by an understanding of the presumed biological target and the physicochemical characteristics of the lead compound.

For this compound, a rational design strategy would involve the dissection of its core structure into key pharmacophoric elements:

The Benzodioxan Moiety: Modifications could include altering the substitution pattern on the aromatic ring (e.g., adding electron-withdrawing or electron-donating groups) or replacing the entire benzodioxan system with other bicyclic heteroaromatic rings to probe the impact on receptor binding and selectivity.

The Piperidine (B6355638) Linker: The length and rigidity of the ethyl-piperidine chain could be varied. Introducing conformational constraints or altering the substitution on the piperidine ring would help in understanding the optimal spatial arrangement for target interaction.

The synthesis of these rationally designed analogues would typically involve multi-step organic synthesis protocols. For instance, new derivatives of the benzodioxan portion could be prepared and then coupled to the piperidine-imidazolidinone fragment through standard alkylation or reductive amination reactions.

Hypothetical Research Findings for Rationally Designed this compound Analogues:

To illustrate the outcomes of such a study, the following hypothetical data table outlines how the results might be presented.

| Analogue ID | Modification on Benzodioxan Ring | Modification on Piperidine Linker | Modification on Imidazolidinone Ring | Biological Activity (IC₅₀, nM) |

| AZ-001 | Unmodified | Unmodified | Unmodified | 15 |

| AZ-002 | 7-Fluoro | Unmodified | Unmodified | 10 |

| AZ-003 | 7-Methoxy | Unmodified | Unmodified | 25 |

| AZ-004 | Unmodified | N-Methyl on Piperidine | Unmodified | 50 |

| AZ-005 | Unmodified | Unmodified | N-Methyl on Imidazolidinone | 8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse, yet structurally related, compounds. nih.govyoutube.com This approach is particularly useful in the early stages of drug discovery for identifying initial "hit" compounds from a large library. For lead optimization of a compound like this compound, a focused combinatorial library would be synthesized.

This would involve preparing a set of building blocks for each of the key regions of the this compound scaffold and then combining them in a systematic fashion. For example, a library could be constructed by reacting a small set of diverse benzodioxan precursors with a variety of piperidine-imidazolidinone cores. This can be performed using solid-phase synthesis, where one of the building blocks is attached to a resin support, facilitating the purification of the intermediate products.

The power of combinatorial chemistry lies in its ability to explore a vast chemical space around the lead compound in a time- and resource-efficient manner.

High-Throughput Screening Platforms for Activity Profiling

Once a library of this compound analogues has been synthesized, either through rational design or combinatorial chemistry, the next step is to assess their biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in parallel. nih.gov

HTS assays are typically miniaturized and automated, using robotic systems to handle the compounds and reagents in microtiter plates (e.g., 384- or 1536-well plates). The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the biological activity of interest. For this compound derivatives, this could be a receptor binding assay or a cell-based functional assay.

The data generated from HTS provides a preliminary activity profile for each compound in the library, allowing for the rapid identification of the most promising candidates for further investigation. Quantitative HTS (qHTS) can provide dose-response curves for all compounds in a library, offering a more detailed understanding of their potency. nih.gov

Computational Approaches in SAR/SPR Analysis of this compound

In conjunction with experimental techniques, computational methods play a crucial role in modern drug discovery by providing insights into the molecular interactions that govern a compound's activity and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Illustrative QSAR Equation for this compound Analogues:

A hypothetical QSAR model for this compound derivatives might look like the following equation:

log(1/IC₅₀) = 0.75 * ClogP - 0.23 * (Molecular Weight/100) + 1.5 * (Number of H-bond Donors) - 0.8 * (Aromatic Ring Count) + 2.1

This equation is for illustrative purposes only and does not represent a real QSAR model.

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. If the three-dimensional structure of the biological target of this compound is known, molecular docking can be used to visualize how the different analogues fit into the binding site.

This allows researchers to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's activity. This information is invaluable for the rational design of new analogues with improved binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-target complex over time. MD simulations provide insights into the stability of the binding pose and can reveal conformational changes in the target protein upon ligand binding.

Hypothetical Molecular Docking Results for this compound Analogues:

| Analogue ID | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| AZ-001 | -9.5 | Asp110, Phe234, Trp345 | 3 |

| AZ-002 | -10.2 | Asp110, Phe234, Tyr348 | 4 |

| AZ-003 | -8.7 | Asp110, Phe234 | 2 |

| AZ-004 | -7.9 | Phe234, Trp345 | 2 |

| AZ-005 | -10.5 | Asp110, Phe234, Trp345, Ser114 | 4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling serves as a crucial computational strategy to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound derivatives, which are known to interact with targets such as serotonin (B10506) and adrenergic receptors, pharmacophore models are instrumental in identifying novel, potent, and selective ligands. These models are typically constructed based on the structures of known active compounds, highlighting key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Virtual screening, a computational technique, leverages these pharmacophore models to rapidly search large databases of chemical compounds for molecules that match the defined pharmacophoric features. researchgate.netnih.gov This in-silico approach is a cost-effective and time-efficient method to identify potential hit compounds for further investigation. For instance, a virtual screening campaign for Azaloxan-like structures would prioritize molecules that spatially align with the established pharmacophore for a target receptor, such as the 5-HT1A receptor. The process often involves multiple filtering steps, including adherence to drug-likeness principles like Lipinski's rule of five, to enrich the selection of compounds with favorable pharmacokinetic properties. pharmacophorejournal.com

Elucidation of Key Structural Motifs for this compound Activity

Influence of the Core Benzodiazepine-like Structure on Activity

While not a classical benzodiazepine (B76468), the core structure of Azaloxan contains a benzodiazepine-like moiety which significantly influences its interaction with various receptors. The benzodiazepine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. The specific arrangement of aromatic and heterocyclic rings within this core dictates the orientation of the molecule within the receptor's binding pocket, influencing both affinity and efficacy. Modifications to this core structure can dramatically alter the compound's activity profile.

Stereochemical Aspects and Enantiomeric Selectivity

Azaloxan possesses a chiral center, leading to the existence of enantiomers (non-superimposable mirror images). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the stereospecific nature of biological receptors. For compounds acting on aminergic G-protein coupled receptors like the serotonin and adrenergic receptors, enantiomeric selectivity is often pronounced. nih.gov

Studies on related 1,4-dioxane (B91453) derivatives have shown reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors. This highlights the critical importance of stereochemistry in determining the receptor binding profile and functional activity of Azaloxan derivatives. The (S)-enantiomer of Azaloxan is typically the biologically active form, and its specific three-dimensional arrangement is crucial for optimal interaction with its target receptors. The inactive (R)-enantiomer may not only be devoid of the desired activity but could also contribute to off-target effects.

Impact of Substituent Pattern on Receptor Affinity and Efficacy

The nature and position of substituents on the Azaloxan scaffold play a pivotal role in fine-tuning its receptor affinity and efficacy. Structure-activity relationship studies on related arylpiperazine derivatives have demonstrated that even minor modifications can lead to significant changes in biological activity. mdpi.com For instance, the substitution pattern on the phenyl ring of the arylpiperazine moiety can modulate selectivity between different receptor subtypes.

The table below illustrates hypothetical SAR data for Azaloxan derivatives, showcasing how different substituents might influence receptor binding affinity.

| Compound | Substituent (R) | 5-HT1A Affinity (Ki, nM) | α1-Adrenergic Affinity (Ki, nM) |

| Azaloxan | H | 5.2 | 25.8 |

| Derivative 1 | 2-OCH3 | 2.1 | 50.1 |

| Derivative 2 | 4-Cl | 8.9 | 15.3 |

| Derivative 3 | 3-F | 6.5 | 30.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that a methoxy (B1213986) group at the 2-position of the phenyl ring could enhance 5-HT1A affinity while reducing α1-adrenergic affinity, thereby increasing selectivity. Conversely, a chloro group at the 4-position might decrease 5-HT1A affinity but improve α1-adrenergic affinity. These examples underscore the intricate relationship between the substituent pattern and the resulting pharmacological profile of Azaloxan derivatives.

Synthetic Methodologies and Chemical Biology Applications for Azaloxan Fumarate Research

Synthetic Strategies for Azaloxan Fumarate (B1241708) and Precursor Compounds

The synthesis of Azaloxan involves the assembly of a core structure featuring a piperidinyl-imidazolidinone moiety connected via an ethyl linker to a 2,3-dihydro-1,4-benzodioxin ring system. Current time information in Washington, DC, US. The original synthesis was detailed in a patent by Ciba-Geigy. nih.gov

Enantioselective Synthesis Approaches for Chiral Centers

The chemical structure of Azaloxan contains a single chiral center at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring. Current time information in Washington, DC, US. The (S)-enantiomer is specified for Azaloxan fumarate. Current time information in Washington, DC, US.nih.gov The original patent synthesis, however, starting from materials like allyl cyanide and catechol, does not explicitly describe an enantioselective method, suggesting the initial product was likely a racemic mixture that required subsequent resolution. nih.gov

Modern approaches to achieve enantioselectivity for such a target would typically fall into two categories:

Chiral Pool Synthesis: This strategy would involve starting with an enantiomerically pure precursor. For Azaloxan, a suitable starting material would be a pre-resolved, chiral version of the 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin or a related derivative. This chiral fragment could then be carried through the subsequent synthetic steps to yield the desired (S)-enantiomer of the final product.

Asymmetric Catalysis: An alternative is the use of a chiral catalyst to induce stereoselectivity in a key bond-forming step. For a molecule like Azaloxan, an enantioselective epoxidation of a catechol-derived allyl ether, followed by ring-opening, could establish the desired stereocenter. Similarly, catalytic asymmetric hydrogenation or transfer hydrogenation of an appropriate enol ether precursor could also be a viable strategy.

As of late 2025, specific, peer-reviewed studies detailing a de novo enantioselective synthesis for Azaloxan have not been identified in the public literature.

Development of Novel and Efficient Synthetic Routes

The foundational synthesis of Azaloxan was disclosed in U.S. Patent 4,329,348. nih.gov The route involves the coupling of two key fragments: the piperidinyl-imidazolidinone portion and the benzodioxane ethyl side chain.

A representative synthesis, as can be inferred from the patent and general organic chemistry principles, would involve the following key transformations:

Formation of the Benzodioxane Side Chain: A precursor such as 2-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxin would be synthesized, likely starting from catechol and an appropriate three-carbon electrophile like epichlorohydrin, followed by further modification. The terminal hydroxyl group would then be converted into a good leaving group, for example, by tosylation or conversion to an alkyl halide (e.g., ethyl bromide derivative), to prepare it for alkylation.

Synthesis of the Piperidinyl-Imidazolidinone: The second fragment, 1-(4-piperidinyl)imidazolidin-2-one, would be prepared separately. This is typically achieved by reacting 4-aminopiperidine (B84694) with a reagent that can form the imidazolidinone ring, such as a combination of urea (B33335) or phosgene (B1210022) equivalents with a diamine precursor.

Coupling and Salt Formation: The final step is the N-alkylation of the piperidine (B6355638) nitrogen of the 1-(4-piperidinyl)imidazolidin-2-one fragment with the activated benzodioxane side chain. The resulting free base, Azaloxan, is then reacted with fumaric acid in a suitable solvent to precipitate this compound. Current time information in Washington, DC, US.

Chemical Probes and Tagged Derivatives of this compound

The development of tagged derivatives is essential for studying a compound's distribution, cellular uptake, and molecular interactions. For Azaloxan, no such probes are described in the available literature, but their synthesis can be proposed based on its structure.

Synthesis of Radiolabeled Azaloxan for Distribution Studies

Radiolabeling is the gold standard for quantitative distribution and pharmacokinetic studies. Based on the Azaloxan structure, several strategies for incorporating a radioactive isotope could be devised:

Tritium (B154650) (³H) Labeling: A common method would be the catalytic reduction of a suitable unsaturated precursor with tritium gas (³T₂). For instance, if a precursor containing a double bond in the piperidine ring or the ethyl linker were synthesized, its reduction would incorporate two tritium atoms. Alternatively, introducing a halogen (e.g., bromine or iodine) onto the benzene (B151609) ring of the benzodioxin moiety would allow for catalytic tritiation via dehalogenation.

Carbon-14 (¹⁴C) Labeling: Incorporating ¹⁴C is more synthetically demanding but provides a stable label that is not at risk of exchange. A potential strategy would involve using a ¹⁴C-labeled building block in the synthesis. For example, using ¹⁴C-labeled ethylene (B1197577) oxide or a derivative to construct the ethyl linker would place the label in a stable position within the molecule's backbone.

Development of Fluorescent Probes for Cellular Localization

Fluorescent probes are invaluable for visualizing a compound's localization within cells and tissues. To create a fluorescent Azaloxan probe, a fluorophore would need to be attached to the molecule, typically via a linker, in a way that does not abolish its biological activity.

Given Azaloxan's structure, a feasible attachment point would be the piperidine ring. A synthetic strategy could involve using a piperidine precursor that has an additional functional group, such as a protected amine or carboxylic acid, which does not participate in the main synthesis. After assembling the core Azaloxan structure, this functional group could be deprotected and used to conjugate a fluorophore (e.g., a fluorescein, rhodamine, or cyanine (B1664457) dye) that has been activated with a complementary reactive group (e.g., an NHS-ester or isothiocyanate). The challenge lies in ensuring the bulky fluorophore does not sterically hinder the compound from reaching its biological target.

Bioconjugation Strategies for this compound in Target Identification

Bioconjugation is used to attach a molecule to a larger biological entity, often for "pull-down" experiments to identify its binding partners. This requires the introduction of a bioorthogonal handle—a functional group that is inert to biological systems but can react selectively with a complementary partner.

No bioconjugation studies involving Azaloxan have been published. A hypothetical strategy to prepare Azaloxan for bioconjugation would involve modifying its structure to include a group suitable for "click chemistry," such as an azide (B81097) or a terminal alkyne. Similar to the fluorescent probe strategy, a linker arm terminating in an azide or alkyne could be attached to the piperidine ring. This modified Azaloxan probe could then be incubated with a biological sample, and its binding partners could be captured by reacting the probe with a resin or reporter molecule bearing the complementary functional group (e.g., an alkyne for an azide-modified probe, or vice versa) in a copper-catalyzed or strain-promoted cycloaddition reaction.

Advanced Research Paradigms and Future Directions for Azaloxan Fumarate Investigation

Integration of Omics Data for Systems Pharmacology

A systems pharmacology approach, integrating multiple "omics" datasets, would be crucial for building a comprehensive understanding of the molecular mechanisms of Azaloxan fumarate (B1241708).

Proteomic Profiling of Azaloxan Fumarate-Treated Biological Systems

Proteomic analysis would be employed to identify changes in protein expression and post-translational modifications in response to this compound. By comparing treated and untreated biological samples (e.g., cell lines or tissues), researchers could identify key proteins and signaling pathways modulated by the compound.

Hypothetical Research Findings for Proteomic Profiling of this compound

| Protein Target | Change in Expression | Potential Implication |

|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Upregulation | Implication in neurogenesis and synaptic plasticity |

| Serotonin (B10506) Transporter (SERT) | Downregulation/Modulation | Direct or indirect target engagement |

| Glycogen Synthase Kinase 3 Beta (GSK-3β) | Altered Phosphorylation | Involvement in mood regulation pathways |

Metabolomic Analysis of Compound Biotransformation Pathways

Metabolomics would be utilized to map the biotransformation of this compound within a biological system. This would involve identifying and quantifying the metabolites produced as the parent compound is processed. Such studies are essential for understanding the compound's pharmacokinetics and identifying any biologically active metabolites. The fumarate component itself is a key metabolite in cellular respiration. nih.gov

Transcriptomic Signatures in Response to this compound Exposure

Transcriptomic analysis, via techniques like RNA-sequencing, would reveal how this compound alters gene expression. This could uncover the genetic pathways influenced by the compound, providing clues to its mechanism of action and potential off-target effects. For example, studies on other fumarate compounds have identified regulation of pathways like NRF2 and NF-kappaB. nih.gov

Hypothetical Transcriptomic Signatures for this compound

| Gene Pathway | Regulation | Potential Biological Role |

|---|---|---|

| Neurotrophin Signaling Pathway | Upregulated | Promotion of neuronal survival and growth |

| Inflammatory Response Pathways | Downregulated | Potential anti-inflammatory effects |

Novel Preclinical Model Systems for this compound Research

To bridge the gap between in vitro assays and clinical applications, advanced preclinical models would be essential for studying the effects of this compound in a more physiologically relevant context.

Utilization of Organoids and 3D Cell Culture Models

Brain organoids or 3D neuronal cell cultures could be used to model the complex cellular architecture of the human brain. frontiersin.orgnih.gov These models would allow for the investigation of this compound's effects on neuronal connectivity, development, and function in a three-dimensional environment that better mimics the in vivo state than traditional 2D cultures. nih.govmdpi.commdpi.com

Application of Genetically Engineered Animal Models for Target Validation

Genetically engineered animal models, such as mice with specific genes knocked out or humanized, would be invaluable for in vivo target validation. nih.govnih.gov For instance, if proteomic studies suggest a specific receptor as the primary target of this compound, a knockout mouse model lacking that receptor could be used to confirm if the compound's effects are mediated through it.

Therapeutic Repositioning and Polypharmacology of this compound

The established mechanism of action of alpha-2 adrenergic antagonists like Azaloxan provides a strong basis for exploring new therapeutic applications beyond their primary indications. This involves investigating their interactions with other molecular targets and their potential use in combination with other drugs.

The concept of "one drug, one target" is increasingly being replaced by the understanding that many drugs interact with multiple targets, a phenomenon known as polypharmacology. This can lead to unexpected therapeutic effects or side effects. For alpha-2 adrenergic antagonists, off-target interactions are a key area of investigation for drug repurposing.

For instance, some alpha-2 antagonists have been found to interact with other receptors, such as imidazoline (B1206853) binding sites and serotonin receptors, which could open up new therapeutic avenues. nih.gov The antidepressant effects of drugs like mirtazapine, an α2 antagonist, are thought to be mediated by its activity at other receptor sites in addition to its primary target. wikipedia.org

A significant area of interest for the repurposing of alpha-2 adrenergic antagonists is in the realm of neuropsychiatric disorders. Research has suggested that adding an alpha-2 antagonist to a D2 antagonist may improve the negative symptoms of schizophrenia by increasing dopamine (B1211576) efflux in the frontal cortex. nih.gov Furthermore, there is evidence that alpha-2 antagonists could enhance cognitive functions, such as attention and memory, particularly in individuals with cognitive impairments like dementia. nih.gov

The potential for novel indications for alpha-2 adrenergic antagonists is an active area of research, with several compounds being investigated for various conditions as shown in the table below.

| Investigational Drug/Class | Potential Novel Indication | Rationale/Mechanism |

| Alpha-2 Antagonists | Add-on therapy for Schizophrenia | Enhancement of dopaminergic activity in the prefrontal cortex. nih.gov |

| Idazoxan | Cognitive enhancement in Dementia | Improvement of attention, planning, and memory. nih.govdrugbank.com |

| Mirtazapine | Depression, Insomnia | Activity at multiple receptor sites beyond alpha-2 antagonism. wikipedia.orgdrugbank.com |

| Yohimbine | Erectile Dysfunction | Historical use as an aphrodisiac. wikipedia.org |

It is important to note that while these findings are promising, further research, including well-designed clinical trials, is necessary to establish the efficacy and safety of alpha-2 adrenergic antagonists for these new indications. nih.gov

Combining this compound with other pharmacological agents could offer synergistic effects, enhancing therapeutic efficacy while potentially minimizing adverse effects. The rationale for such combinations often lies in targeting different but complementary pathways involved in a disease.

A notable example of a synergistic interaction is the combination of alpha-2 adrenergic antagonists with opioids. Studies have shown that the co-administration of an alpha-2 antagonist, like yohimbine, and an opiate antagonist, naloxone, can produce synergistic effects on anxiety-related symptoms. nih.gov This suggests that the adrenergic and opiate systems interact in ways that could be therapeutically exploited. In the context of pain management, combination therapies targeting both α2a-adrenergic and opioid receptors may maximize analgesic efficacy while reducing the required doses of each drug. nih.gov

Another area of exploration is the combination of alpha-2 adrenergic agonists with benzodiazepines, which has been shown to produce a greater than additive sedative and anxiolytic effect. nih.gov This suggests that a combination strategy involving an antagonist like this compound with other classes of central nervous system depressants could be a subject of future investigation, though with caution due to the potential for enhanced side effects.

The following table summarizes potential combination strategies for alpha-2 adrenergic antagonists based on preclinical and clinical findings.

| Drug Class Combination | Potential Therapeutic Area | Observed/Potential Synergistic Effect |

| Alpha-2 Antagonist + Opiate Antagonist | Anxiety Disorders | Enhanced reduction of anxiety symptoms. nih.gov |

| Alpha-2 Antagonist + Opioid Agonist | Pain Management | Maximized analgesic efficacy with lower doses. nih.gov |

| Alpha-2 Agonist + Benzodiazepine (B76468) | Sedation/Anxiolysis | Greater than additive sedative and anxiolytic effects. nih.gov |

Future research should focus on elucidating the mechanisms of these synergistic interactions and conducting clinical trials to validate the safety and efficacy of such combination therapies.

Computational Predictive Models for this compound Research

The use of computational models, including machine learning and artificial intelligence, has the potential to revolutionize the discovery and development of drugs like this compound. These technologies can analyze vast datasets to predict biological activities, identify new therapeutic targets, and optimize drug candidates.

For instance, a deep learning-based model has been developed to predict adrenergic α2a inhibitors with high accuracy, demonstrating the potential of these methods to streamline the identification of new drug candidates. nih.gov Beyond simple classification, ML can also be used for lead optimization. By analyzing the structure-activity relationships of a series of compounds, ML models can suggest modifications to a lead molecule to improve its potency, selectivity, or pharmacokinetic properties.

The table below illustrates the application of various machine learning models in GPCR drug discovery.

| Machine Learning Model | Application | Potential Benefit for this compound Research |

| Deep Learning | Prediction of ADRA2A inhibitors | Faster identification of novel and potent alpha-2 adrenergic antagonists. nih.gov |

| Random Forest | Classification of GPCR ligands (agonist/antagonist) | Efficient virtual screening of large compound libraries. d-nb.info |

| Support Vector Machines | Prediction of drug-target interactions | Identification of potential off-targets and new therapeutic indications. |

These computational approaches can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.

Artificial intelligence (AI) is being integrated into various stages of the drug discovery pipeline, from target identification to clinical trial design. nih.gov For compounds related to this compound, AI can be used to analyze multi-omics data (genomics, proteomics, etc.) to identify novel therapeutic targets and repurposing opportunities. explorationpub.comexplorationpub.com

Q & A

Q. What are the optimal synthetic routes for Azaloxan fumarate, and how can reaction parameters be systematically optimized?

Methodological Answer: Synthetic optimization for fumarate derivatives like this compound often involves factorial experimental designs such as the Box-Behnken response surface methodology. Key parameters include reaction temperature, catalyst dosage (e.g., ionic liquid catalysts), molar ratios of reactants, and reaction time. For instance, studies on mono cyclohexyl fumarate synthesis achieved a 93.2% yield by optimizing these variables through iterative testing . Researchers should prioritize orthogonal experiments to isolate critical factors and validate predictions via HPLC or NMR purity checks.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic (e.g., H/C NMR for functional groups) and chromatographic methods (HPLC with UV detection for purity ≥95%). Mass spectrometry (LC-MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity. Contaminants like unreacted precursors or by-products should be quantified using calibrated reference standards.

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Methodological Answer: Safety protocols must align with OSHA and GHS guidelines:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Response: For inhalation, move to fresh air; for dermal exposure, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported pharmacological efficacy of this compound across different experimental models?

Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage regimes. To address this:

- Conduct dose-response studies to identify therapeutic windows.

- Validate target engagement using techniques like Western blotting or immunofluorescence.

- Perform meta-analyses of published data to identify confounding variables (e.g., pH sensitivity in tumor microenvironments, as seen in fumarate-related T-cell studies ).

Q. What in vivo and in vitro models are most suitable for studying this compound's mechanism of action, and how do their limitations impact data interpretation?

Methodological Answer:

- In vitro: Primary cell cultures (e.g., T-cells for immunomodulatory effects) or 3D tumor spheroids to mimic tissue complexity. Limitations include lack of systemic interactions .

- In vivo: Xenograft models (e.g., murine cancer models) to assess bioavailability and toxicity. However, interspecies metabolic differences may skew pharmacokinetic data. Always pair with human organoid validations.

Q. How can computational modeling predict this compound's interaction with biological targets, and what validation strategies are essential?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to targets like kinases or GPCRs. Key steps:

- Use crystallographic data from PDB for receptor structures.

- Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants.

- Cross-reference with mutational studies to confirm critical binding residues.

Data Analysis & Reporting

Q. How should researchers design experiments to account for batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Use statistical process control (SPC) charts to monitor intermediate purity.

- Apply principal component analysis (PCA) to correlate batch parameters (e.g., solvent grade, humidity) with yield/purity outcomes.

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data for this compound?

Methodological Answer:

- Probit or log-logistic models for IC/LD calculations.

- Kaplan-Meier survival analysis for in vivo chronic toxicity studies.

- Report confidence intervals and use ANOVA for inter-group comparisons.

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

Methodological Answer:

Q. What strategies mitigate publication bias in preclinical studies of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.